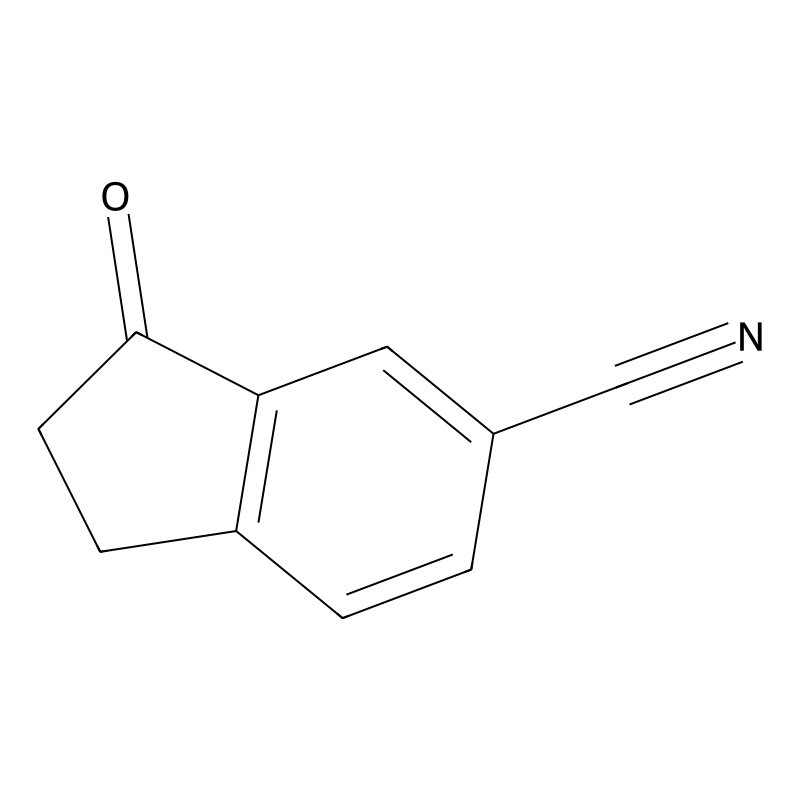

6-Cyano-1-indanone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Availability

6-Cyano-1-indanone has been synthesized through various methods, but the most common approach involves the condensation of indanone with cyanoacetic acid in the presence of a base catalyst, such as sodium ethoxide []. This reaction yields the desired product in good yield.

Potential Applications in Medicinal Chemistry

Research suggests that 6-Cyano-1-indanone possesses various biological activities, making it a potential candidate for drug development. Studies have explored its potential in the following areas:

- Antimicrobial activity: 6-Cyano-1-indanone derivatives have exhibited antibacterial and antifungal properties [].

- Anticancer activity: Certain derivatives of 6-Cyano-1-indanone have shown promising results in inhibiting the growth of cancer cells [].

- Anti-inflammatory activity: Studies indicate that 6-Cyano-1-indanone derivatives may possess anti-inflammatory properties [].

6-Cyano-1-indanone is an organic compound with the molecular formula and a molecular weight of 173.17 g/mol. It features a cyano group () attached to the 6-position of the indanone structure, which consists of a fused benzene and cyclopentanone ring. This compound is recognized for its potential biological activities and its significance in synthetic organic chemistry, particularly in the development of pharmaceuticals and agrochemicals.

- Nucleophilic Addition: The cyano group can act as a nucleophile, allowing for reactions with electrophiles.

- Cyclization Reactions: It can participate in cyclization processes to form more complex structures, often facilitated by Lewis acids or transition metal catalysts.

- Condensation Reactions: The compound can engage in condensation reactions leading to the formation of larger polycyclic systems.

These reactions highlight its versatility in synthetic pathways aimed at creating complex organic molecules.

Research indicates that 6-Cyano-1-indanone exhibits significant biological activity. It has been shown to interact with various enzymes and proteins, influencing biochemical pathways. For instance, compounds related to indanones have demonstrated:

- Antimicrobial Activity: Some derivatives possess antibacterial properties.

- Inhibition of Enzymes: Indanone derivatives can inhibit cholinesterases, which are important targets in treating neurodegenerative diseases.

- Potential Anticancer Properties: Certain studies suggest that indanones may exhibit cytotoxic effects against cancer cell lines.

These biological activities make 6-Cyano-1-indanone a compound of interest for further pharmacological studies.

The synthesis of 6-Cyano-1-indanone can be achieved through several methods:

- Cyclization Reactions: Starting from appropriate aromatic precursors, cyclization can be induced using Lewis acids or transition metal catalysts to form the indanone structure.

- Cyanation Reactions: The introduction of the cyano group can be accomplished through nucleophilic substitution or addition reactions involving cyanide sources.

- Multi-step Synthetic Routes: Various synthetic strategies may involve multiple steps, including acylation and subsequent modifications to achieve the desired cyano-substituted indanone.

These methods allow for the tailored synthesis of 6-Cyano-1-indanone and its derivatives.

6-Cyano-1-indanone finds applications in various fields:

- Pharmaceuticals: Its derivatives are explored as potential drug candidates due to their biological activities.

- Agricultural Chemicals: Compounds based on indanones have been investigated for their efficacy as pesticides and herbicides.

- Material Science: The unique structural properties make it suitable for developing novel materials with specific functionalities.

These applications underscore the compound's relevance in both medicinal and industrial chemistry.

Interaction studies involving 6-Cyano-1-indanone focus on its binding affinity with various biological targets. Research has demonstrated that:

- It interacts with specific enzymes, potentially leading to inhibition or activation depending on the context.

- The presence of the cyano group enhances its reactivity and ability to form stable complexes with biomolecules.

Understanding these interactions is crucial for elucidating its mechanism of action in biological systems.

Several compounds share structural similarities with 6-Cyano-1-indanone, each exhibiting unique properties:

The presence of different substituents (like cyano or amino groups) significantly alters their chemical behavior and biological activity, making each compound unique in its applications and interactions.

Basic Molecular Characteristics

Chemical Formula and Molecular Weight

6-Cyano-1-indanone possesses the molecular formula C₁₀H₇NO with a molecular weight of 157.17 grams per mole [1] [2] [3]. This organic compound belongs to the indanone family of heterocyclic compounds, characterized by the presence of both a ketone functional group and a nitrile substituent within its molecular framework [1].

| Property | Value |

|---|---|

| Chemical Formula | C₁₀H₇NO |

| Molecular Weight | 157.17 g/mol |

| CAS Number | 69975-66-2 |

Structural Features and Bond Characteristics

The molecular structure of 6-Cyano-1-indanone consists of a fused bicyclic system comprising a benzene ring and a cyclopentanone ring, with a cyano group attached at the 6-position of the indanone structure [2]. The compound features a cyano group (-C≡N) attached to the 6-position of the indanone framework, which consists of a fused benzene and cyclopentanone ring system [1] [2].

The presence of the cyano group significantly influences the electronic properties of the molecule due to its strong electron-withdrawing nature [5]. The cyano group exhibits a characteristic triple bond between carbon and nitrogen, which is highly polarized and contributes to the compound's overall electronic configuration [5] [6]. Studies on related cyano-substituted aromatic compounds indicate that the cyano triple bond typically exhibits bond lengths in the range of 1.131-1.150 Angstroms [7].

International Union of Pure and Applied Chemistry Nomenclature and Alternative Names

The International Union of Pure and Applied Chemistry systematic name for this compound is 6-cyano-2,3-dihydro-1H-inden-1-one [1] [2]. This nomenclature reflects the presence of the cyano substituent at the 6-position of the dihydroinden-1-one core structure.

Several alternative names are recognized in the chemical literature, including 6-cyanoindanone, 3-oxo-2,3-dihydro-1H-indene-5-carbonitrile, indan-5-carbonitrile, 3-oxoindane-5-carbonitrile, and 3-oxo-1,2-dihydroindene-5-carbonitrile [1] [2]. These nomenclature variations reflect different systematic naming approaches while referring to the identical chemical entity.

Physical Properties

Appearance and Organoleptic Properties

6-Cyano-1-indanone typically appears as a pale yellow solid at room temperature [3] [8]. The compound exhibits crystalline characteristics and is generally obtained as a crystalline powder or solid form [8] [9]. The pale yellow coloration is characteristic of many aromatic ketone compounds containing electron-withdrawing substituents.

Melting and Boiling Points

The melting point of 6-Cyano-1-indanone has been experimentally determined to be 109 degrees Celsius [2] [3] [8]. This relatively moderate melting point is consistent with the molecular structure and intermolecular forces present in the crystalline state.

The boiling point is predicted to be 312.6 ± 31.0 degrees Celsius [2] [3]. This predicted value is based on computational models that consider the molecular structure, intermolecular forces, and vapor pressure characteristics of the compound.

| Property | Value |

|---|---|

| Melting Point | 109°C |

| Boiling Point (Predicted) | 312.6 ± 31.0°C |

| Flash Point (Predicted) | 142.853°C |

Solubility Profile

The solubility characteristics of 6-Cyano-1-indanone vary significantly depending on the solvent system employed [10]. The compound demonstrates high solubility in polar aprotic solvents such as dimethyl sulfoxide, which is commonly used for dissolving organic compounds with both polar and nonpolar characteristics [10].

In organic solvents such as dichloromethane and chloroform, the compound exhibits good solubility, making these solvents suitable for synthetic and analytical applications [10]. Moderate solubility is observed in polar protic solvents including ethanol and methanol, while the compound shows practically no solubility in water due to its predominantly hydrophobic character [10].

| Solvent | Solubility |

|---|---|

| Dimethyl Sulfoxide | Highly soluble |

| Dichloromethane | Soluble |

| Chloroform | Soluble |

| Ethanol | Moderately soluble |

| Methanol | Moderately soluble |

| Water | Practically insoluble |

| Acetone | Soluble |

| Ethyl Acetate | Moderately soluble |

| Hexane | Practically insoluble |

Stability Under Various Conditions

6-Cyano-1-indanone demonstrates reasonable stability under standard storage conditions when kept sealed in dry environments at room temperature [2] [3] [8]. The compound should be stored away from moisture to prevent potential hydrolysis or degradation reactions [9].

The presence of the cyano group contributes to the overall stability of the molecule under normal conditions [5]. Studies on related cyano-containing organic compounds suggest that the cyano functionality is generally stable under ambient conditions but may be susceptible to nucleophilic attack under strongly basic conditions [11].

The compound exhibits a vapor pressure of 0.001 millimeters of mercury at 25 degrees Celsius, indicating low volatility at room temperature [2]. The predicted density is 1.23 ± 0.1 grams per cubic centimeter, and the refractive index is reported as 1.596 [2].

Spectroscopic Characterization

Ultraviolet-Visible Spectroscopy

Ultraviolet-visible spectroscopy of 6-Cyano-1-indanone reveals characteristic absorption bands in the 250-300 nanometer region, which are attributed to π→π* electronic transitions within the aromatic system [12]. The presence of the cyano group and ketone functionality contributes to the electronic absorption characteristics through their electron-withdrawing effects [13].

The aromatic indanone framework exhibits typical benzenoid absorption patterns, while the cyano substituent influences the electronic distribution and consequently affects the absorption maxima and extinction coefficients [12] [13]. The extended conjugation between the aromatic system and the carbonyl group results in bathochromic shifts compared to simple aromatic compounds.

Infrared Spectroscopy

Infrared spectroscopy provides distinctive fingerprint information for 6-Cyano-1-indanone through characteristic vibrational modes [14] [5]. The cyano group exhibits a strong, sharp absorption band at approximately 2200 wavenumbers, which is characteristic of the carbon-nitrogen triple bond stretching vibration [5] [6].

The carbonyl group displays a prominent absorption band at approximately 1710 wavenumbers, corresponding to the carbon-oxygen double bond stretching vibration [14]. The aromatic carbon-hydrogen stretching vibrations appear in the 3000-3100 wavenumber region, while aliphatic carbon-hydrogen stretching occurs around 2900-3000 wavenumbers [14].

| Functional Group | Wavenumber (cm⁻¹) | Assignment |

|---|---|---|

| C≡N stretch | ~2200 | Cyano group |

| C=O stretch | ~1710 | Ketone carbonyl |

| Aromatic C-H | 3000-3100 | Aromatic stretching |

| Aliphatic C-H | 2900-3000 | Methylene stretching |

Nuclear Magnetic Resonance (Proton and Carbon-13 Nuclear Magnetic Resonance)

Proton nuclear magnetic resonance spectroscopy of 6-Cyano-1-indanone reveals characteristic chemical shift patterns consistent with the molecular structure [15] [16]. The aromatic protons appear in the 7.2-8.0 parts per million region, reflecting the deshielding effect of the aromatic ring system and the electron-withdrawing influence of both the cyano and carbonyl groups [15] [17].

The methylene protons of the cyclopentanone ring system appear at approximately 2.7-3.2 parts per million, with the specific chemical shifts influenced by the proximity to the carbonyl group and the aromatic system [15] [17]. The coupling patterns provide information about the spatial relationships between adjacent protons.

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework [18] [19]. The carbonyl carbon appears at approximately 200 parts per million, characteristic of ketone functionality [18]. The nitrile carbon exhibits a signal around 118 parts per million, typical of cyano groups [18] [6]. The aromatic carbons appear in the 120-145 parts per million region, with specific chemical shifts dependent on their electronic environment [18] [19].

| Carbon Type | Chemical Shift (ppm) | Assignment |

|---|---|---|

| Carbonyl C | ~200 | C=O carbon |

| Nitrile C | ~118 | C≡N carbon |

| Aromatic C | 120-145 | Benzene ring carbons |

| Aliphatic C | 20-40 | Methylene carbons |

Mass Spectrometry

Mass spectrometry of 6-Cyano-1-indanone produces a molecular ion peak at mass-to-charge ratio 157, corresponding to the molecular weight of the compound [20] [21]. The fragmentation pattern provides structural information through characteristic loss of functional groups and molecular rearrangements.

A significant fragmentation involves the loss of carbon monoxide (molecular weight 28) from the molecular ion, resulting in a fragment at mass-to-charge ratio 129 [20] [21]. This fragmentation is typical of carbonyl-containing compounds and provides confirmation of the ketone functionality. Additional fragmentation patterns may include loss of the cyano group and various combinations of carbon and hydrogen atoms [21].

The base peak and fragmentation intensities provide information about the relative stability of different ionic species formed during the ionization process [20] [21]. The presence of the cyano group influences the fragmentation pathways through its electron-withdrawing effects and potential for rearrangement reactions.

Crystallographic Analysis

Crystal Structure

The crystal structure of 6-Cyano-1-indanone reflects the molecular geometry and intermolecular packing arrangements in the solid state [22] [23]. Related indanone derivatives exhibit various crystal packing motifs depending on the nature and position of substituents [22] [24].

The indanone framework maintains planarity in the crystalline state, with the cyano group oriented to minimize steric interactions [23] [7]. The crystal packing is influenced by intermolecular forces including van der Waals interactions, dipole-dipole interactions arising from the polar cyano and carbonyl groups, and potential hydrogen bonding interactions [25] [24].

Studies of related cyano-substituted aromatic compounds indicate that the cyano group can participate in weak intermolecular interactions that influence crystal packing arrangements [25] [7]. The electron-withdrawing nature of the cyano group affects the electron density distribution and consequently influences the strength and directionality of intermolecular interactions.

X-ray Diffraction Patterns

X-ray diffraction analysis provides detailed information about the three-dimensional arrangement of molecules in the crystal lattice [26] [27]. The diffraction patterns contain reflections corresponding to the repeating structural units and their spatial relationships within the crystal.

The unit cell parameters and space group symmetry can be determined from systematic analysis of the diffraction data [26] [27]. The intensity patterns provide information about the electron density distribution and enable determination of atomic positions within the unit cell.

Comparative studies of related indanone derivatives demonstrate that substituent effects significantly influence the crystal packing and resulting diffraction patterns [22] [23]. The presence of polar functional groups such as the cyano and carbonyl groups affects the intermolecular interactions and consequently the crystal structure.

Polymorphism

Polymorphism refers to the ability of a compound to exist in multiple crystalline forms with different arrangements of molecules in the crystal lattice [28] [29]. While specific polymorphic data for 6-Cyano-1-indanone is limited in the current literature, the phenomenon is well-documented for related organic compounds containing similar functional groups [28] [29].

The presence of multiple functional groups capable of intermolecular interactions, including the cyano group and carbonyl functionality, provides potential for different packing arrangements under varying crystallization conditions [28] [29]. Environmental factors such as temperature, pressure, solvent choice, and crystallization rate can influence which polymorphic form is obtained [29].

Condensation with Cyanoacetic Acid

The condensation of indanone derivatives with cyanoacetic acid represents one of the fundamental approaches for synthesizing 6-Cyano-1-indanone . This methodology involves the nucleophilic attack of the activated methylene carbon of cyanoacetic acid on the carbonyl group of the indanone precursor under basic conditions. The reaction typically employs sodium ethoxide as the base catalyst and proceeds under relatively mild temperatures [2].

The mechanism proceeds through the formation of an enolate intermediate from cyanoacetic acid, which subsequently attacks the electrophilic carbonyl carbon. The reaction demonstrates good functional group tolerance and provides yields in the range of 70-85% . The major advantage of this approach lies in its simplicity and the availability of starting materials. However, the substrate scope remains somewhat limited, particularly for highly substituted indanone derivatives.

Recent developments have focused on optimizing reaction conditions to improve yields and reduce reaction times. The use of ionic liquids as environmentally benign solvents has shown promising results, with tri-(2-hydroxyethyl) ammonium acetate demonstrating multiple roles as solvent, catalyst, and carbon dioxide absorber [3]. This approach addresses safety concerns associated with large-scale reactions while maintaining high product yields.

Friedel-Crafts Acylation Approaches

Traditional Friedel-Crafts acylation methodology represents a well-established route for indanone synthesis through intramolecular cyclization [4] [5]. The classical approach involves the treatment of 3-arylpropionic acids or their corresponding acid chlorides with Lewis acid catalysts such as aluminum chloride under high-temperature conditions.

The reaction mechanism involves the formation of an acylium ion intermediate through the interaction of the acid chloride with the Lewis acid catalyst [5]. This electrophilic species subsequently attacks the aromatic ring in an intramolecular fashion, leading to ring closure and formation of the indanone core. The process typically requires temperatures of 250°C in chlorobenzene solvent and reaction times extending to several hours [6].

Niobium Pentachloride-Catalyzed Variant

A significant advancement in Friedel-Crafts methodology involves the use of niobium pentachloride as both reagent and catalyst [7] [8]. This system operates under remarkably mild conditions, with reactions proceeding at room temperature in dichloromethane. The niobium catalyst serves dual functions: converting carboxylic acids to acyl chlorides in situ and subsequently catalyzing the intramolecular cyclization [9].

The yields obtained with this methodology range from 65-78%, representing a substantial improvement over classical harsh conditions [8]. The reaction tolerates various functional groups and provides a more environmentally friendly alternative to traditional aluminum chloride-based systems. The major limitation involves the requirement for strictly anhydrous conditions to prevent catalyst deactivation.

Cyclization of 3-Arylpropionic Acids

The direct cyclization of 3-arylpropionic acids represents an atom-economical approach to indanone synthesis [10]. This methodology has been extensively developed using various catalyst systems, with particular success achieved using lanthanide triflates and superacid conditions.

Terbium Triflate-Catalyzed Cyclization

Terbium triflate has emerged as an effective catalyst for the dehydrative cyclization of 3-arylpropionic acids [10]. The reaction proceeds through coordination of the lanthanide center to the carboxylic acid, facilitating intramolecular electrophilic aromatic substitution. Even deactivated substrates bearing halogen substituents undergo cyclization under these conditions, albeit with reduced yields [10].

The optimal conditions involve heating at 250°C in chlorobenzene with 20 mol% of terbium triflate catalyst. Yields typically range from 60-74% depending on the substitution pattern of the aromatic ring [10]. The methodology demonstrates particular utility for synthesizing halogenated indanone derivatives that are challenging to access through other routes.

Superacid-Mediated Conditions

Triflic acid has proven highly effective for promoting the cyclization of 3-arylpropionic acids under both conventional heating and non-conventional activation methods [6]. The reaction proceeds through protonation-assisted cyclization, with the superacid facilitating both the activation of the carboxylic acid and the subsequent intramolecular attack.

Under microwave irradiation, complete conversion can be achieved in 30-60 minutes at 80-110°C using 3-10 equivalents of triflic acid [6]. High-intensity ultrasound provides comparable results at 40°C, though requiring larger excess of the acid catalyst [6]. The major drawback involves the highly corrosive nature of triflic acid and associated safety concerns for large-scale applications.

Modern Synthetic Strategies

Transition Metal-Catalyzed Reactions

Modern synthetic approaches have embraced transition metal catalysis for the construction of indanone frameworks through novel disconnection strategies [11] [12]. These methodologies offer enhanced selectivity, milder reaction conditions, and expanded substrate scope compared to classical approaches.

Palladium-Catalyzed Methodologies

Palladium catalysis has enabled the development of several innovative approaches to indanone synthesis. One particularly noteworthy strategy involves the palladium-catalyzed tandem carborhodation/cyclization of alkenes with aldehydes [13]. This methodology proceeds through palladium-mediated carbon-hydrogen activation followed by alkene insertion and reductive elimination to form the indanone core.

The reaction demonstrates excellent functional group tolerance and proceeds under mild conditions using palladium acetate as the catalyst [13]. Yields typically range from 51-97% depending on the substitution patterns of both the alkene and aldehyde components [12]. The methodology provides access to highly substituted indanones that would be challenging to synthesize through alternative routes.

Recent developments have focused on catalyst-controlled regioselectivity, enabling the selective formation of either 2-substituted or 3-substituted indanones from identical starting materials [12]. This divergent approach utilizes different transition metal catalysts to control the regioselectivity of the carboacylation process, with rhodium favoring 2-substitution and palladium promoting 3-substitution patterns.

Rhodium-Catalyzed Processes

Rhodium catalysis has enabled the development of aqueous-medium synthesis protocols for indanone derivatives [14]. These methodologies utilize rhodium-catalyzed tandem carborhodation/cyclization followed by intramolecular proton transfer to generate the indanone products. The reactions proceed under remarkably mild conditions using water as the sole solvent without requiring exogenous ligands [14].

The methodology demonstrates excellent compatibility with natural and functionalized alkyne derivatives, providing good to excellent yields of 2,3-disubstituted indanones [14]. The environmental benefits of using water as solvent, combined with the elimination of organic co-solvents, make this approach particularly attractive for sustainable synthesis applications.

Copper-Catalyzed Annulation Reactions

Copper catalysis has emerged as a versatile platform for indanone synthesis through various annulation strategies [15] [16]. These methodologies typically employ readily available copper salts and demonstrate excellent functional group compatibility under mild reaction conditions.

Copper-Catalyzed Intramolecular Annulation

The synthesis of 3-hydroxy-1-indanones has been achieved through copper-catalyzed intramolecular annulation of 2-ethynylbenzaldehyde derivatives [15]. This methodology utilizes simple starting materials and proceeds under mild conditions to provide good to excellent yields of the hydroxylated indanone products.

The reaction mechanism involves copper-mediated activation of the alkyne followed by intramolecular nucleophilic attack by the aldehyde oxygen. The resulting cyclization generates the indanone core with concomitant introduction of the hydroxyl functionality [17]. The methodology demonstrates broad substrate scope and tolerates various functional groups on both the aromatic ring and alkyne terminus.

Radical-Mediated Copper Catalysis

Advanced copper-catalyzed methodologies have incorporated radical chemistry to enable complex annulation-functionalization cascades [16] [18]. The copper-catalyzed annulation-cyanotrifluoromethylation of 1,6-enynes exemplifies this approach, enabling the simultaneous construction of the indanone core and introduction of both trifluoromethyl and cyano functionalities.

This methodology employs Togni's reagent as both radical initiator and trifluoromethyl source, with trimethylsilyl cyanide serving as the nucleophilic terminating reagent [16]. The reaction proceeds through radical addition to the alkene, followed by 5-exo-dig cyclization and subsequent functionalization. Yields typically range from 42-88% with excellent stereoselectivity favoring the E-isomer [18].

Microwave-Assisted Synthesis

Microwave irradiation has revolutionized indanone synthesis by dramatically reducing reaction times while maintaining or improving product yields [19] [20]. This technology enables rapid heating and uniform energy distribution, leading to enhanced reaction efficiency and reduced energy consumption.

Microwave-Accelerated Friedel-Crafts Reactions

Microwave-assisted Friedel-Crafts acylation has proven particularly effective for indanone synthesis [19]. The methodology involves tandem Friedel-Crafts acylation and Nazarov cyclization of arenes with α,β-unsaturated acyl chlorides under aluminum chloride catalysis. Microwave irradiation reduces reaction times from hours to minutes while providing yields of 75-95% [20].

The enhanced reaction rates result from efficient coupling of microwave energy with the polar reaction intermediates. This selective heating mechanism enables precise temperature control and eliminates hot spots that can lead to decomposition or side reactions [21]. The methodology demonstrates excellent scalability and has been successfully applied to gram-scale synthesis.

Optimization of Microwave Parameters

Systematic optimization studies have identified critical parameters for maximizing efficiency in microwave-assisted indanone synthesis [21]. Temperature and time emerge as the most significant factors, with both parameters showing positive correlation with product conversion. However, optimization must balance conversion efficiency against potential thermal decomposition at elevated temperatures.

The use of design of experiments approaches has enabled identification of optimal reaction conditions while minimizing the number of experimental trials [21]. These studies demonstrate the importance of wattage control, with constant power delivery providing more reproducible results than variable power cycling typical of domestic microwave units.

Green Chemistry Approaches

Solvent-Free Conditions

The development of solvent-free methodologies represents a major advancement in sustainable indanone synthesis [22] [23]. These approaches eliminate the environmental impact associated with organic solvents while often providing enhanced reaction efficiency and simplified purification procedures.

Mechanochemical Synthesis

Mechanochemical approaches have enabled the solvent-free synthesis of indanones through ball-milling techniques [22]. The methodology employs triflic anhydride-induced cyclization of aromatic carboxylic acids with alkynes under mechanical activation. This approach achieves yields up to 90% at room temperature without requiring any organic solvents [23].

The mechanochemical activation provides the energy necessary for bond formation while eliminating the need for thermal heating or solvent-mediated mass transfer. The methodology demonstrates excellent scalability and has been successfully applied to the synthesis of bioactive compounds including peroxisome proliferator-activated receptor γ agonists [22]. The absence of solvents significantly simplifies product isolation and reduces waste generation.

Solid-Phase Methodologies

Solid-phase synthetic approaches have been developed using polymer-supported reagents and catalysts [24]. These methodologies enable easy separation of products from reagents and catalysts through simple filtration, eliminating the need for extensive purification procedures. The approach demonstrates particular utility for library synthesis applications where multiple analogs require preparation.

Recyclable Catalysts

The development of recyclable catalyst systems addresses sustainability concerns while maintaining high catalytic activity [25] [26]. These systems enable multiple reaction cycles without significant loss of catalytic efficiency, reducing both cost and environmental impact.

Copper-Aluminum Hydrotalcite Catalysts

A particularly successful recyclable catalyst system involves copper-aluminum hydrotalcite materials prepared through facile one-pot synthesis [25] [26]. These catalysts demonstrate superior activity compared to conventional copper-based systems and maintain stable performance through multiple reaction cycles.

The catalyst characterization reveals well-dispersed copper species within the hydrotalcite framework, providing high surface area and enhanced accessibility to reactants [26]. The system demonstrates recyclability through at least five reaction cycles without significant activity loss. The economic advantages result from elimination of expensive materials and simplified catalyst recovery procedures.

Heteropolyacid Catalysts

Heteropolyacid catalysts have shown promise for the cyclodehydration of 3-arylpropionic acids to indanones [27]. These solid acid catalysts combine high activity with easy recovery and reuse. The catalysts demonstrate tolerance for various substitution patterns and provide good yields under relatively mild conditions.

Continuous Flow Reactors

Continuous flow technology has emerged as a powerful platform for sustainable indanone synthesis [28] [29]. These systems enable precise control of reaction parameters while providing enhanced safety, improved heat and mass transfer, and simplified scale-up procedures.

Flow Chemistry Advantages

Continuous flow reactors offer several advantages over traditional batch processes for indanone synthesis [29]. The enhanced heat and mass transfer characteristics enable more precise temperature control, leading to improved selectivity and reduced side product formation. The continuous nature of the process facilitates automated operation and consistent product quality.

Safety benefits result from the reduced inventory of hazardous materials and improved containment of reactive intermediates [29]. The modular nature of flow systems enables straightforward optimization of individual reaction steps and simplified scale-up through numbering-up approaches rather than traditional scale-up methodologies.

Process Integration

Advanced flow systems have demonstrated the ability to integrate multiple synthetic steps into continuous sequences [28]. The Heumann indole flow process exemplifies this approach, utilizing three successive flow steps to achieve improved overall yields and reduced reaction times compared to batch equivalents. Novel functionalities such as base-free alkylation and integrated purification steps further enhance process efficiency.

Scale-Up Considerations

Industrial Production Methods

The transition from laboratory-scale synthesis to industrial production requires careful consideration of multiple factors including safety, environmental impact, cost-effectiveness, and regulatory compliance [30] [31]. Several industrial processes have been developed for indanone synthesis, each with specific advantages and limitations.

Commercial Manufacturing Processes

Large-scale manufacturing of indanone derivatives typically employs multi-step linear sequences optimized for efficiency and cost-effectiveness [30]. A representative process for belzutifan synthesis proceeds through six linear steps from an indanone intermediate, demonstrating the industrial importance of efficient indanone synthesis methodologies.

The commercial process utilizes dihydrocoumarin as a commodity starting material, proceeding through a four-step sequence to generate the indanone core [30]. This approach emphasizes the use of readily available starting materials and proven synthetic transformations to minimize development risks and regulatory hurdles.

Process Development Considerations

Industrial process development must balance multiple competing objectives including yield optimization, cost minimization, environmental impact reduction, and safety enhancement [32] [31]. The selection of synthetic methodology often differs significantly from laboratory preferences due to these additional constraints.

Patent literature reveals numerous approaches to industrial indanone production, with particular emphasis on methods that avoid hazardous reagents and minimize waste generation [32] [33]. The development of environmentally benign processes has become increasingly important due to regulatory pressures and corporate sustainability initiatives.

Yield Optimization

Systematic optimization of reaction conditions represents a critical aspect of successful scale-up for indanone synthesis [34]. This process typically involves design of experiments approaches to identify optimal parameter combinations while minimizing experimental effort.

Statistical Optimization Methods

Face-centered design-based multi-objective optimization has proven particularly effective for indanone-related processes [34]. This approach enables simultaneous optimization of multiple response variables, such as enantiomeric excess and conversion rate, while identifying statistically significant parameter interactions.

The optimization process typically examines factors such as temperature, reaction time, pH, and agitation speed to maximize desired outcomes [34]. Validation experiments under optimal conditions confirm model predictions and ensure robust performance under production conditions.

Process Analytical Technology

Modern optimization approaches incorporate real-time monitoring and control systems to maintain optimal conditions throughout the reaction [35]. These systems enable rapid adjustment of parameters in response to process deviations and provide enhanced understanding of reaction kinetics and mechanisms.

Purification Techniques

Efficient purification methodologies are essential for successful scale-up of indanone synthesis, requiring consideration of both product quality and economic factors [36] [37]. Traditional approaches often require modification or replacement to meet industrial requirements.

Column Chromatography Optimization

Column chromatography remains a widely used purification technique for indanone derivatives, though solvent selection has evolved toward safer alternatives [37]. Recent work has identified heptane/ethyl acetate and heptane/methyl acetate blends as effective replacements for traditional dichloromethane/methanol systems [37].

These safer solvent blends provide superior performance in terms of active pharmaceutical ingredient recovery and purity while reducing health, safety, and environmental risks [37]. The transition to safer solvents addresses critical safety concerns in pharmaceutical manufacturing while maintaining or improving purification efficiency.

Alternative Purification Methods

Industrial applications increasingly favor purification methods that eliminate or minimize chromatographic separations [38]. Crystallization-based approaches offer advantages in terms of scalability, cost-effectiveness, and environmental impact [38]. The development of selective crystallization conditions often requires extensive optimization but provides substantial benefits for large-scale production.

Distillation represents another viable purification approach for volatile indanone derivatives, offering the advantages of high throughput and minimal solvent consumption [38]. However, this approach requires careful consideration of thermal stability and decomposition pathways to ensure product quality.

Process Integration

Advanced purification strategies increasingly emphasize integration with synthetic methodology to minimize isolation and handling of intermediates [39]. Telescoped sequences that combine multiple synthetic and purification steps provide enhanced efficiency and reduced waste generation [39].

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant